REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[c:1]1([CH:2]([CH3:3])[N:9]2[CH:10]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH2:11][CH:12]3[CH2:13][CH2:14][CH2:15][CH2:16][CH:17]23)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[NH:9]1[CH:10]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH2:11][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH:17]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CC2CCCCC2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |